molecular formula C13H14N2O2 B11878367 1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- CAS No. 5007-34-1

1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-

Katalognummer: B11878367
CAS-Nummer: 5007-34-1
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: DBNCOCOSCWVAGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂. It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce phenyl-substituted amines .

Wissenschaftliche Forschungsanwendungen

6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Eigenschaften

CAS-Nummer

5007-34-1

Molekularformel

C13H14N2O2

Molekulargewicht

230.26 g/mol

IUPAC-Name

9-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17)

InChI-Schlüssel

DBNCOCOSCWVAGJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.